2-{[1-(2,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE
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Overview
Description
2-{[1-(2,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE is a complex organic compound featuring a tetrazole ring, a difluorophenyl group, and a benzodioxin moiety
Preparation Methods
The synthesis of 2-{[1-(2,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 2,4-difluorophenylhydrazine with sodium azide under acidic conditions.
Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with 2,3-dihydro-1,4-benzodioxin-6-ylamine to form the acetamide.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-{[1-(2,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE can undergo various chemical reactions:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the difluorophenyl ring can be reduced to amines.
Substitution: The hydrogen atoms in the benzodioxin ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may impart specific biological activities.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 2-{[1-(2,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize such groups.
Comparison with Similar Compounds
Similar compounds include:
Fluconazole: A well-known antifungal agent with a similar difluorophenyl group.
Thiazoles: Compounds with a sulfur and nitrogen-containing ring, known for diverse biological activities.
Benzodioxins: Compounds with a dioxin ring, used in various chemical applications.
The uniqueness of 2-{[1-(2,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE lies in its combination of these structural features, which may impart unique properties and applications.
Properties
Molecular Formula |
C17H13F2N5O3S |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[1-(2,4-difluorophenyl)tetrazol-5-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C17H13F2N5O3S/c18-10-1-3-13(12(19)7-10)24-17(21-22-23-24)28-9-16(25)20-11-2-4-14-15(8-11)27-6-5-26-14/h1-4,7-8H,5-6,9H2,(H,20,25) |
InChI Key |
RLMDGOALMZIEJK-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=NN3C4=C(C=C(C=C4)F)F |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=NN3C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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